Cas no 1995892-56-2 (2-amino-4-(oxan-2-yl)butanoic acid)

2-amino-4-(oxan-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(oxan-2-yl)butanoic acid
- 1995892-56-2
- EN300-1300095
-
- インチ: 1S/C9H17NO3/c10-8(9(11)12)5-4-7-3-1-2-6-13-7/h7-8H,1-6,10H2,(H,11,12)
- InChIKey: FSMHVTBDVVGZDV-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1CCC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 72.6Ų
2-amino-4-(oxan-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300095-1.0g |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300095-50mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1300095-100mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1300095-250mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1300095-500mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1300095-10000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1300095-1000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1300095-5000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1300095-2500mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 2500mg |
$1791.0 | 2023-09-30 |
2-amino-4-(oxan-2-yl)butanoic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-amino-4-(oxan-2-yl)butanoic acidに関する追加情報
2-amino-4-(oxan-2-yl)butanoic acid (CAS No. 1995892-56-2): A Comprehensive Guide to Its Properties and Applications
2-amino-4-(oxan-2-yl)butanoic acid (CAS No. 1995892-56-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This amino acid derivative is characterized by its distinctive molecular structure, which includes a tetrahydro-2H-pyran (oxane) ring attached to the side chain of the amino acid. The presence of this ring system imparts unique physicochemical properties to the compound, making it a valuable building block in drug discovery and development.
The chemical structure of 2-amino-4-(oxan-2-yl)butanoic acid features a primary amino group (-NH2) and a carboxylic acid group (-COOH), which are typical of amino acids. However, the incorporation of the oxane ring introduces a hydrophobic element that can influence the compound's solubility, stability, and interactions with biological targets. Researchers are particularly interested in this compound due to its potential to modulate protein-protein interactions and serve as a scaffold for designing novel therapeutics.
In recent years, the demand for custom amino acids and unnatural amino acid derivatives like 2-amino-4-(oxan-2-yl)butanoic acid has surged, driven by advancements in peptide-based drug discovery and the growing interest in proteolysis-targeting chimeras (PROTACs). This compound's ability to introduce conformational constraints in peptides makes it an attractive candidate for developing peptide therapeutics with enhanced metabolic stability and target specificity.
The synthesis of 2-amino-4-(oxan-2-yl)butanoic acid typically involves multi-step organic transformations, starting from readily available precursors. Key steps may include the formation of the oxane ring through cyclization reactions, followed by the introduction of the amino and carboxylic acid functionalities. Researchers have explored various synthetic routes to optimize yield and purity, with some methods leveraging asymmetric synthesis to obtain enantiomerically pure forms of the compound.
One of the most exciting applications of 2-amino-4-(oxan-2-yl)butanoic acid is in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The oxane ring in this compound can restrict the conformational flexibility of peptides, potentially leading to enhanced binding affinity and selectivity for target proteins. This property is particularly valuable in the development of GPCR-targeted drugs and enzyme inhibitors.
Beyond pharmaceutical applications, 2-amino-4-(oxan-2-yl)butanoic acid has shown promise in materials science. Its amphiphilic nature, resulting from the combination of polar amino/carboxyl groups and the non-polar oxane ring, makes it a potential candidate for designing self-assembling peptides and biocompatible materials. Researchers are investigating its use in creating novel hydrogels and drug delivery systems that respond to physiological stimuli.
The growing interest in sustainable chemistry has also impacted research on compounds like 2-amino-4-(oxan-2-yl)butanoic acid. Scientists are exploring green synthesis methods and biocatalytic approaches to produce this and similar amino acid derivatives with reduced environmental impact. This aligns with the pharmaceutical industry's increasing focus on green chemistry principles and sustainable manufacturing practices.
Analytical characterization of 2-amino-4-(oxan-2-yl)butanoic acid typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are essential for confirming the compound's structure, assessing its purity, and monitoring its stability under various conditions. The development of robust analytical methods is crucial for ensuring the quality of this compound in research and potential therapeutic applications.
As the field of precision medicine advances, compounds like 2-amino-4-(oxan-2-yl)butanoic acid are gaining attention for their potential in personalized therapeutic approaches. The ability to modify its structure and incorporate it into larger molecular frameworks makes it a versatile tool for addressing specific disease mechanisms. Researchers are particularly interested in its application for rare genetic disorders where conventional small molecule drugs may be ineffective.
The market for specialized amino acids and their derivatives, including 2-amino-4-(oxan-2-yl)butanoic acid, is expected to grow significantly in the coming years. This growth is driven by increasing R&D investments in biopharmaceuticals, the expansion of peptide-based therapeutics, and the rising demand for custom synthesis services. Companies specializing in fine chemicals and building blocks for drug discovery are actively expanding their portfolios to include such innovative compounds.
In conclusion, 2-amino-4-(oxan-2-yl)butanoic acid (CAS No. 1995892-56-2) represents an important class of modified amino acids with broad potential in pharmaceutical research and development. Its unique structural features, combined with the growing understanding of its applications in drug design and material science, position it as a compound of significant scientific and commercial interest. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing current challenges in medicine and biotechnology.
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